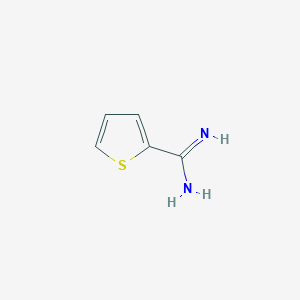
Thiophene-2-carboximidamide
Descripción general
Descripción
Thiophene-2-carboximidamide is a chemical compound that is used in laboratory chemicals . It is also known as Thiophene-2-carboximidamide hydrochloride . It belongs to the class of organic compounds known as phenethylamines .
Synthesis Analysis
Thiophene-2-carboximidamide has been synthesized with an acceptable yield under microwave radiation (MW) conditions . The synthesis of thiophene derivatives has been highlighted in the literature from 2012 to 2020 .Molecular Structure Analysis
The molecular weight of Thiophene-2-carboximidamide hydrochloride is 162.64 . The Inchi Code is 1S/C5H6N2S.ClH/c6-5(7)4-2-1-3-8-4;/h1-3H,(H3,6,7);1H . The crystal structures of nNOS-inhibitor complexes reveal a new hot spot that explains the selectivity of 14 and why converting the secondary to tertiary amine leads to enhanced selectivity .Chemical Reactions Analysis
The amide imidic thiophene-2-carboximidamide prototropic tautomerization via single proton intramigration was computed using the DFT B3LYP/6-311G (d,p) level of theory . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .Physical And Chemical Properties Analysis
Thiophene-2-carboximidamide hydrochloride is a solid . Thiophene-2-carboximidamide isomers together with their prototropic (E)/(Z)-thiophene-2-carbohydrazonic acid tautomers were docked against 1BNA DNA .Aplicaciones Científicas De Investigación
Semiconductor and Fluorescent Compounds
Thiophene-2-carboximidamide-based materials have seen significant interdisciplinary research, especially in the fields of semiconductors and fluorescent compounds. These studies have explored applications in the fabrication of electronic and optoelectronic devices, as well as in the selective detection of biopolymers (Barbarella, Melucci, & Sotgiu, 2005).
Anticancer Activity
Research has also been conducted on thiophene derivatives like 3-(Thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboximidamides, showing potential anticancer activity in leukemia cell lines. This suggests a promising role for these compounds in cancer therapy (Santos et al., 2016).
Neuronal Nitric Oxide Synthase Inhibitors
Thiophene-2-carboximidamide derivatives have been studied as neuronal nitric oxide synthase (nNOS) inhibitors, which are significant in treating neurodegenerative diseases and stroke. Efforts have been made to improve the bioavailability of these compounds for therapeutic applications (Huang & Silverman, 2013).
Microbial Metabolism
An organism capable of using thiophen-2-carboxylate as a sole carbon, energy, and sulfur source for growth has been identified, highlighting the biological relevance and metabolic pathways associated with thiophene derivatives (Cripps, 1973).
Organic Semiconductors
Thiophene-based organic semiconductors are being extensively studied for potential applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). This research is significant for advancing material chemistry and developing new electronic devices (Turkoglu, Cinar, & Ozturk, 2017).
Lithium Ion Batteries
Thiophene derivatives have been evaluated as functional additives for improving the cycling performance of high-voltage LiCoO2 in lithium-ion batteries, demonstrating their potential in enhancing the efficiency and stability of high-energy storage systems (Xia, Xia, & Liu, 2015).
Synthesis and Structural Analysis
Studies on the synthesis and crystal structure of thiophene derivatives, such as thiophene-2-carboxaldehyde thiosemicarbazone and its metal complexes, have provided insights into their potential biological activities. These studies emphasize the versatility and complexity of thiophene-based compounds in various chemical contexts (Teoh, Ang, Fun, & Ong, 1999).
Development of Anti-Cancer Agents
Efforts to synthesize thiophene-2-carboxylic acid derivatives have been made with the aim of evaluating their anti-cancer properties. These studies contribute to the discovery of novel therapeutic agents targeting cancer cells (Patil et al., 2014).
Natural Occurrence and Biological Properties
Research into naturally occurring thiophenes, including thiophene-2-carboximidamide derivatives, has revealed a range of biological properties such as antimicrobial, antiviral, and anticancer activities. This highlights the significance of thiophene compounds in natural product chemistry and their potential therapeutic uses (Ibrahim et al., 2016).
Chemical Transformations and Synthetic Methodologies
The chemical transformations of thiophene derivatives have been explored, offering novel methodologies for synthesizing complex structures like thieno[2,3-d]pyrimidin-4(3H)-one. These studies contribute to the advancement of synthetic organic chemistry (Pokhodylo et al., 2010).
Functionalization of Conjugated Polymers
Innovative approaches have been developed for the functionalization of conjugated polymers using thiophene derivatives. This research is crucial for creating new materials with tailored properties for specific applications (Li, Vamvounis, Yu, & Holdcroft, 2001).
Therapeutic Potential in Melanoma
Thiophene-2-carboximidamide inhibitors have been identified as potential therapeutic agents for melanoma treatment, showcasing the role of these compounds in medical research and drug development (Huang et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
thiophene-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2S/c6-5(7)4-2-1-3-8-4/h1-3H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSELGEUCFNFITD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381851 | |
| Record name | Thiophene-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54610-75-2 | |
| Record name | 2-Thiophenecarboximidamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54610-75-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thiophene-2-carboximidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



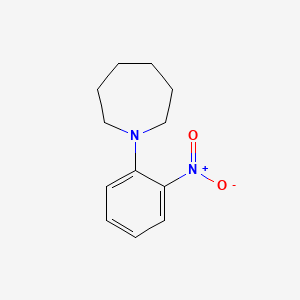


![5-(tert-butyl)-1-{2-[(2-hydroxyethyl)thio]ethyl}-2-methyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1620620.png)
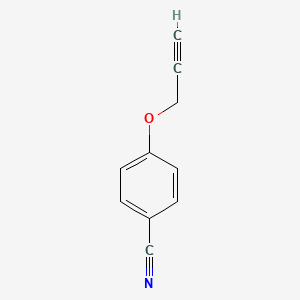

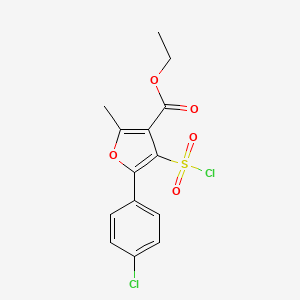

![methyl 3-amino-8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate](/img/structure/B1620630.png)
![1-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]ethan-1-one](/img/structure/B1620631.png)
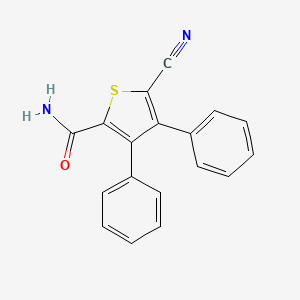

![3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1620636.png)
